![molecular formula C7H5Cl2N3O B2635367 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 937602-40-9](/img/structure/B2635367.png)
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a type of N-heterocyclic compound . It is part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their significant photophysical properties . The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are known to undergo various chemical reactions . For instance, they can undergo regioselective reactions, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant photophysical properties . They have attracted a great deal of attention in material science recently due to these properties .Scientific Research Applications
1. Fluorescent Probes Development
Pyrazolo[1,5-a]pyrimidine (PP) compounds have been utilized in developing fluorescent probes. An efficient synthetic protocol for PP has been established, leading to a variety of PP derivatives with fluorescent properties. These derivatives' spectroscopic properties are sensitive to certain media, suggesting their potential in fluorescent probe applications (Wu et al., 2008).
2. Synthesis and Material Science
PP derivatives have gained attention in material science for their significant photophysical properties. Various synthetic pathways for PP derivatives enhance their structural diversity, beneficial for material science applications (Arias-Gómez et al., 2021).
3. Medicinal Chemistry
PP scaffold is significant in drug discovery due to its broad range of medicinal properties. Its use in developing drug-like candidates has shown potential in various therapeutic areas. The structure-activity relationship (SAR) studies of PP derivatives offer insights for future drug development (Cherukupalli et al., 2017).
4. Antitumor Agents
PP derivatives have played a vital role in developing antitumor agents. Their diverse structures and kinase inhibitory activity make them suitable for targeting various cancer-related enzymes and pathways. Recent studies have explored small molecule inhibitors with PP scaffold for various cancer targets (Zhang et al., 2023).
5. Disperse Dyes in Textiles
PP derivatives have been synthesized as disperse dyes for polyester fibers. These dyes, featuring PP structures, have been tested for their fastness properties, showing potential for application in the textile industry (Al-Etaibi et al., 2011).
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBXHOOORODQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

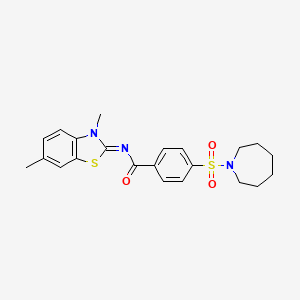
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)

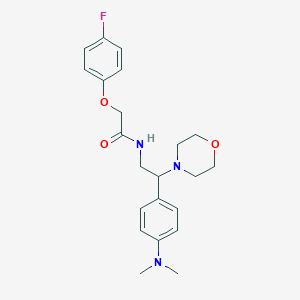
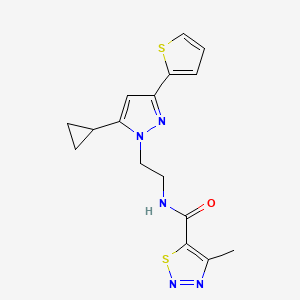
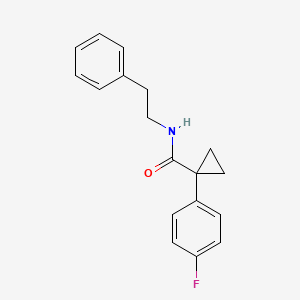

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)
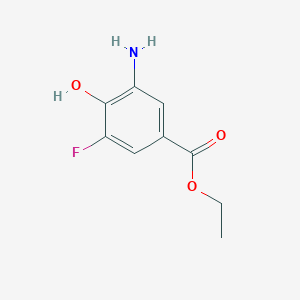
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)